1-Bromo-3-(tert-butyl)-2-fluorobenzene
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Overview
Description
1-Bromo-3-(tert-butyl)-2-fluorobenzene is an organic compound with the molecular formula C10H12BrF It is a halogenated aromatic compound featuring a bromine atom, a fluorine atom, and a tert-butyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(tert-butyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(tert-butyl)-2-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(tert-butyl)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions, where the bromine atom is replaced by different functional groups.
Grignard Reactions: The bromine atom can react with magnesium in dry ether to form a Grignard reagent, which can then be used to introduce various alkyl or aryl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Cross-Coupling: Palladium or nickel catalysts, along with appropriate ligands and bases.
Grignard Reactions: Magnesium metal in dry ether.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Cross-Coupling: Various biaryl or substituted benzene compounds.
Grignard Reactions: Alkyl or aryl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-(tert-butyl)-2-fluorobenzene has several applications in scientific research:
Biology: Potential use in the study of biological pathways and interactions due to its unique structural features.
Medicine: May serve as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(tert-butyl)-2-fluorobenzene in chemical reactions involves the activation of the bromine atom, which serves as a leaving group. This allows for the formation of reactive intermediates that can undergo further transformations. In cross-coupling reactions, the compound acts as an electrophilic partner, facilitating the formation of new carbon-carbon bonds through the catalytic cycle involving palladium or nickel complexes .
Comparison with Similar Compounds
1-Bromo-3-(tert-butyl)benzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
1-Bromo-2-fluorobenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1-Bromo-4-(tert-butyl)-2-fluorobenzene: Positional isomer with different reactivity and applications.
Uniqueness: 1-Bromo-3-(tert-butyl)-2-fluorobenzene is unique due to the presence of both a fluorine atom and a tert-butyl group on the benzene ring
Properties
IUPAC Name |
1-bromo-3-tert-butyl-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWYVAHVUCCRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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